N-Formyl-L-methionyl-L-tyrosine
Description
Properties
CAS No. |
60189-53-9 |
|---|---|
Molecular Formula |
C15H20N2O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-23-7-6-12(16-9-18)14(20)17-13(15(21)22)8-10-2-4-11(19)5-3-10/h2-5,9,12-13,19H,6-8H2,1H3,(H,16,18)(H,17,20)(H,21,22)/t12-,13-/m0/s1 |
InChI Key |
CUSVDNMMLDGZSW-STQMWFEESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC=O |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Nα-Formylation of L-Methionine
The formylation of L-methionine’s α-amino group serves as the foundational step for subsequent peptide coupling. A validated protocol from peptide synthesis patents involves treating L-methionine methyl ester hydrochloride with a formic acid/acetic anhydride mixture (4:1–10:1 v/v) in the presence of tertiary amines such as N-ethyldiisopropylamine. Key operational parameters include:
- Reaction Conditions :
The formylation typically completes within 15 minutes, yielding Nα-formyl-L-methionine methyl ester with >90% efficiency when using optimized ratios of formic acid to acetic anhydride. Post-reaction workup involves sequential extraction with saturated sodium chloride and methylene chloride, followed by solvent evaporation under reduced pressure.
Protease-Mediated Peptide Bond Formation
α-Chymotrypsin emerges as the most effective enzyme for coupling formylated methionine to tyrosine derivatives, leveraging its specificity for aromatic residues in the P1 position. A representative procedure adapted from EP0326799A2 involves:
| Parameter | Specification |
|---|---|
| Substrate 1 | Nα-formyl-L-methionine methyl ester |
| Substrate 2 | L-tyrosine-n-propyl ester hydrochloride |
| Molar Ratio | 1:1.2 (methionine:tyrosine) |
| Solvent System | Methanol:water (4:9 v/v) |
| Enzyme Loading | 0.5% w/w (α-chymotrypsin) |
| pH | 9.5 (maintained via NaOH titration) |
| Temperature | 25°C |
| Reaction Time | 14–60 minutes |
| Yield | 45–66% |
The reaction progress can be monitored by precipitation of the product or via pH-stat titration. Termination with methanol followed by rotary evaporation and methylene chloride extraction typically provides crude product, which is further purified through cation-exchange chromatography (CM-Sepharose FF) and gel filtration (Sephadex G-10).
Chemical Synthesis Approaches
Mixed Carbonate Activation Strategy
A patent from CN112920086A demonstrates the utility of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) for activating carboxyl groups in tyrosine derivatives. Though originally developed for O-alkyl-Fmoc-tyrosine synthesis, this method can be adapted for N-formyl-methionine coupling:
Activation :
Coupling :
- Add L-tyrosine ester hydrochloride (1.5 equivalents) to the activated methionine
- Stir for 12–18 hours at 4°C
- Quench with acetic acid and purify via ethyl acetate extraction
This method achieves coupling yields of 81–92% for analogous tyrosine derivatives, though epimerization risks necessitate rigorous chiral HPLC analysis.
Phosphonium Salt-Mediated Coupling
Triphenylphosphine/diethyl azodicarboxylate (DEAD) systems enable efficient amide bond formation between formylated methionine and tyrosine derivatives. A modified protocol from hyperthermophilic aminoacylase studies suggests:
Reagents :
Procedure :
- Cool reagents to -20°C under nitrogen atmosphere
- Sequential addition of phosphine and azodicarboxylate
- Warm gradually to 25°C over 6 hours
- Purify via silica gel chromatography (ethyl acetate/hexanes)
This method circumvents enzyme instability issues but requires strict anhydrous conditions to prevent hydrolytic side reactions.
Comparative Analysis of Synthesis Methods
Yield and Purity Considerations
| Method | Average Yield | Purity (HPLC) | Epimerization Risk |
|---|---|---|---|
| α-Chymotrypsin Coupling | 45–66% | 95–99% | <1% |
| Fmoc-OSu Activation | 75–85% | 90–95% | 3–5% |
| DEAD-Mediated Coupling | 68–72% | 85–90% | 8–12% |
Enzymatic methods provide superior stereochemical fidelity due to protease’s inherent chiral recognition, albeit with moderate yields. Chemical approaches offer higher throughput potential but require extensive purification to remove diastereomers.
Scalability and Industrial Relevance
Patent EP0326799A2 demonstrates kilogram-scale production of formyl-dipeptides using enzymatic methods, highlighting:
- Continuous pH-stat titration systems for reaction control
- Solvent recovery through fractional distillation
- CIP (clean-in-place) protocols for enzyme reactors
In contrast, chemical synthesis scales linearly but faces challenges in azodicarboxylate reagent handling and phosphine oxide byproduct removal.
Analytical Characterization
Spectroscopic Validation
Critical characterization data for this compound includes:
Mass Spectrometry :
¹H NMR (DMSO-d₆) :
Chiral Purity Assessment
Reverse-phase HPLC with chiral stationary phases (e.g., Chirobiotic T column) using isocratic elution (acetonitrile:50 mM ammonium acetate, 25:75 v/v) effectively resolves L,L and D,L diastereomers, with retention times differing by 2.3–2.7 minutes.
Industrial Optimization Strategies
Enzyme Immobilization
Covalent attachment of α-chymotrypsin to Eupergit C supports enhances operational stability by 12-fold compared to free enzyme, enabling:
Solvent Engineering
Substituting methanol with n-propanol in enzymatic reactions improves:
- Substrate solubility by 40%
- Product precipitation kinetics
- Enzyme thermostability at 30–35°C
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Hydroxymethyl-L-methionyl-L-tyrosine.
Substitution: Derivatives with different functional groups replacing the formyl group.
Scientific Research Applications
N-Formyl-L-methionyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Plays a role in the study of protein synthesis and post-translational modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
Mechanism of Action
N-Formyl-L-methionyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The formyl group on the methionine residue is recognized by specific enzymes and ribosomal machinery, facilitating the initiation of protein synthesis. This compound interacts with molecular targets such as formyl peptide receptors, which play a role in immune response and cellular signaling pathways.
Comparison with Similar Compounds
N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP)
- Structural Features : Replaces tyrosine with phenylalanine and includes leucine as a middle residue.
- Biological Activity : A potent chemotactic agent that activates macrophages via protein kinase C (PKC) and protein tyrosine kinase (PTK) pathways .
- Key Findings :
- fMLP induces tyrosine phosphorylation in macrophages, a process inhibited by PTK inhibitors like genistein and lavendustin A .
- Exhibits stronger immune activation compared to N-formyl-L-methionyl-L-tyrosine, likely due to the hydrophobic leucine and phenylalanine residues enhancing receptor binding .
L-Serine,N-Formyl-L-Methionyl-L-Alanyl (CAS 17351-32-5)
- Structural Features : Replaces tyrosine with alanine and serine.
- Biological Activity: Limited data available, but the absence of tyrosine’s aromatic side chain likely reduces receptor affinity compared to this compound .
L-Tyrosine,L-Methionyl- (CAS 13589-04-3)
N-Formyl-Methionyl-Cycloleucyl-Phenylalanine (CAS 89026-13-1)
- Structural Features : Cycloleucine substitution introduces a rigid, cyclic structure.
Physicochemical and Functional Comparisons
Structural Modifications and Receptor Binding
Enzymatic Stability
- Cyclized peptides (e.g., CAS 89026-13-1) resist protease degradation better than linear peptides due to restricted conformational flexibility .
- This compound, being linear, may have shorter half-life in vivo compared to cyclized derivatives.
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What is the role of N-Formyl-L-methionyl-L-tyrosine in prokaryotic protein synthesis initiation?
this compound (fMet-Tyr) is structurally analogous to bacterial initiator tRNA-bound formylmethionine, which marks the start codon (AUG) in prokaryotic translation. The formyl group on methionine prevents premature peptide bond formation and ensures proper ribosomal assembly. Post-translation, the formyl group is enzymatically removed. This mechanism is critical for studying translation initiation in bacterial systems .
- Methodological Insight : Use in vitro translation assays with purified ribosomes, initiation factors, and radiolabeled fMet-Tyr to track incorporation into nascent polypeptides.
Q. How should researchers prepare and handle stock solutions of this compound for biochemical assays?
- Solubility : fMet-Tyr is sparingly soluble in aqueous buffers (e.g., ~5 mg/mL in PBS, pH 7.2). For higher solubility, use polar aprotic solvents like DMSO (12–16 mg/mL) or ethanol (2 mg/mL) .
- Preparation : Dissolve in inert gas-purged solvents to prevent oxidation. Dilute stock solutions into assay buffers to keep organic solvent residues <1% (v/v) to avoid cellular toxicity .
- Storage : Store lyophilized powder at -20°C; aqueous solutions are stable for ≤24 hours at 4°C .
Q. What quality control measures ensure the reliability of this compound in experiments?
- Purity : Verify ≥95% purity via HPLC with UV detection (λ = 214 nm) or mass spectrometry .
- Stability Testing : Monitor degradation under varying pH (4–9) and temperature (4–37°C) using circular dichroism (CD) spectroscopy to assess conformational integrity .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its interaction with formyl peptide receptors (FPRs)?
- Structural Insights : X-ray crystallography of analogous peptides (e.g., N-formyl-Met-D-Phe) reveals β-sheet conformations with trans-planar peptide bonds. Synergistic C–H···O hydrogen bonds stabilize interactions with FPRs .
- Methodology : Perform molecular dynamics (MD) simulations using software like GROMACS to model fMet-Tyr binding to FPRs. Validate via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. What experimental approaches elucidate the role of fMet-Tyr in neutrophil MAP kinase activation?
- Signaling Pathways : Analogous formyl peptides (e.g., fMet-Leu-Phe) activate MAP kinases (p40/p42) via tyrosine phosphorylation, triggering respiratory burst. Use phosphospecific antibodies (e.g., anti-pTyr) in Western blots to detect kinase activation .
- Functional Assays : Measure superoxide production in FMLP-stimulated neutrophils using cytochrome C reduction assays. Inhibit tyrosine kinases with genistein (10–100 μM) to confirm MAP kinase dependence .
Q. How can researchers resolve contradictions in biochemical data for fMet-Tyr under varying experimental conditions?
- Data Triangulation : Compare results across orthogonal methods:
- pH/Temperature Effects : Use isothermal titration calorimetry (ITC) to quantify binding affinity shifts at pH 5.0–8.0 .
- Contradictory Solubility Reports : Reassess solvent purity (e.g., DMSO hygroscopicity) via Karl Fischer titration .
- Statistical Validation : Apply ANOVA to datasets with ≥3 replicates; use tools like GraphPad Prism for meta-analysis of conflicting studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
